Ethyl 5-[(acetyloxy)methyl]-2-furoate
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Overview
Description
Ethyl 5-[(acetyloxy)methyl]-2-furoate: is an organic compound with the molecular formula C10H12O5 It is a derivative of furoic acid, characterized by the presence of an ethyl ester group and an acetyloxy methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(acetyloxy)methyl]-2-furoate typically involves the esterification of 5-hydroxymethyl-2-furoic acid. One common method includes the following steps:
Esterification: 5-Hydroxymethyl-2-furoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms Ethyl 5-hydroxymethyl-2-furoate.
Acetylation: The hydroxyl group of Ethyl 5-hydroxymethyl-2-furoate is then acetylated using acetic anhydride in the presence of a base like pyridine, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(acetyloxy)methyl]-2-furoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield 5-hydroxymethyl-2-furoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 5-hydroxymethyl-2-furanmethanol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 5-Hydroxymethyl-2-furoic acid.
Reduction: 5-Hydroxymethyl-2-furanmethanol.
Substitution: Various substituted furoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(acetyloxy)methyl]-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of novel materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 5-[(acetyloxy)methyl]-2-furoate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the biological activity of the final drug molecule it helps to synthesize.
Comparison with Similar Compounds
Ethyl 5-[(acetyloxy)methyl]-2-furoate can be compared with other furoate derivatives such as:
Ethyl 2-furoate: Lacks the acetyloxy methyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
5-Hydroxymethyl-2-furoic acid: The parent compound, which lacks the ester and acetyloxy groups, making it more hydrophilic and less reactive in esterification reactions.
This compound is unique due to its specific functional groups, which confer distinct reactivity and solubility properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 5-(acetyloxymethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-10(12)9-5-4-8(15-9)6-14-7(2)11/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLJVLDCHNKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383900 |
Source
|
Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-01-6 |
Source
|
Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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